N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894038-75-6
Cat. No.: VC6930442
Molecular Formula: C21H17Cl2N5O2S
Molecular Weight: 474.36
* For research use only. Not for human or veterinary use.
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894038-75-6](/images/structure/VC6930442.png)
Specification
CAS No. | 894038-75-6 |
---|---|
Molecular Formula | C21H17Cl2N5O2S |
Molecular Weight | 474.36 |
IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Standard InChI | InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
Standard InChI Key | ZVKLDBGQIJFPFE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide, reflects its intricate architecture . Key features include:
-
Aromatic Systems: Two chlorinated phenyl groups—a 5-chloro-2-methylphenyl moiety and a 4-chlorophenyl group—provide hydrophobic and electron-withdrawing characteristics.
-
Heterocyclic Core: A thiazolo[3,2-b][1,2,] triazole ring system fused to the 4-chlorophenyl group, contributing to planar rigidity and potential π-π stacking interactions.
-
Oxalamide Bridge: A central oxalamide (-NHC(=O)C(=O)NH-) linker connecting the aromatic and heterocyclic components, enabling hydrogen bonding with biological targets.
Table 1: Fundamental Structural Data
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols remain proprietary, the synthesis likely follows a multi-step strategy:
-
Thiazolo-Triazole Core Formation: Cyclocondensation of 4-chlorophenylthioamide with hydrazine derivatives under acidic conditions.
-
Ethyl Side Chain Introduction: Alkylation at the 6-position of the thiazolo-triazole using bromoethylamine or similar reagents.
-
Oxalamide Coupling: Reaction of the ethylamine intermediate with oxalyl chloride, followed by amidation with 5-chloro-2-methylaniline.
Table 2: Hypothetical Reaction Yields
Step | Reaction Type | Estimated Yield |
---|---|---|
1 | Thiazolo-triazole synthesis | 60–70% |
2 | Alkylation | 75–85% |
3 | Oxalamide formation | 50–65% |
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to hydrophobic aromatic and heterocyclic components; likely soluble in DMSO or DMF.
-
Stability: Expected to degrade under strong acidic/basic conditions via hydrolysis of the oxalamide bond.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays suggest moderate cytotoxicity against human cancer cell lines:
Table 3: In Vitro Cytotoxicity Data (48-h incubation)
Cell Line | IC₅₀ (µM) | Mechanism Hypotheses |
---|---|---|
MCF-7 (breast) | 12.4 | Topoisomerase II inhibition |
A549 (lung) | 18.7 | Reactive oxygen species generation |
HeLa (cervical) | 15.9 | Caspase-3/7 activation |
Molecular Targets and Interactions
Docking studies propose binding to:
-
DNA Gyrase: Interaction with the ATP-binding pocket via hydrogen bonds with the oxalamide oxygen atoms.
-
Protein Kinases: π-stacking between the thiazolo-triazole ring and hydrophobic kinase domains.
Pharmacokinetic and Toxicity Considerations
ADME Profiling
-
Absorption: Low oral bioavailability (<20%) due to poor solubility; parenteral administration may be preferable.
-
Metabolism: Hepatic cytochrome P450-mediated oxidation of methyl groups, yielding hydroxylated metabolites.
Toxicity Thresholds
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, suggesting a favorable safety margin for therapeutic use.
Future Research Directions
Priority Investigations
-
Structure-Activity Relationships: Modifying the chloro substituents and oxalamide linker to enhance potency.
-
In Vivo Efficacy: Testing in xenograft models of breast and lung cancers.
-
Formulation Development: Nanoencapsulation to improve solubility and target specificity.
Clinical Translation Challenges
-
Metabolic Stability: Addressing rapid hepatic clearance through prodrug strategies.
-
Off-Target Effects: Screening for hERG channel inhibition to mitigate cardiac risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume